molecular formula C11H14N2O3 B064539 4-(4-Nitrophenoxy)piperidine CAS No. 162402-39-3

4-(4-Nitrophenoxy)piperidine

Cat. No.: B064539
CAS No.: 162402-39-3
M. Wt: 222.24 g/mol
InChI Key: JAHDECSRUJTQCB-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)piperidine, also known as 4-NPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the family of piperidine-based compounds and has been synthesized using various methods.

Scientific Research Applications

  • Development of Novel Nitroxyl Radicals : Piperidine nitroxyl radicals, including 4-(4-Nitrophenoxy)piperidine derivatives, have applications as antioxidants, contrast agents, spin probes, radiation protective agents, and polymerization mediators. Tetraethyl-substituted piperidine nitroxyl radical exhibited resistance to ascorbic acid reduction, indicating potential as a new antioxidant, contrast agent, and radical polymerizer (Kinoshita et al., 2009).

  • Effective Substitution of Piperidine Nitroxyl Radical : Studies on the substitution of the 2,6-position of piperidine nitroxyl radicals have shown that these compounds can be used as antioxidants, contrast agents, and spin probes. The research demonstrated successful synthesis of 2,2,6,6-tetrasubstituted piperidin-4-one derivatives under mild conditions (Sakai et al., 2010).

  • Radiolabeled Probes for σ-1 Receptors : Halogenated 4-(phenoxymethyl)piperidines, related to this compound, have been studied as potential sigma receptor ligands. These compounds exhibit high uptake and retention in various organs, indicating their potential as radiolabeled probes for in vivo tomographic studies of sigma receptors (Waterhouse et al., 1997).

  • Kinetics of Aminolysis of Thionocarbonates : The kinetics of reactions between secondary alicyclic amines and phenyl and methyl 4-nitrophenyl thionocarbonates, where this compound derivatives could potentially be used, have been studied. These reactions are significant in understanding the reactivity of different amines with thionocarbonates, which has implications in synthetic chemistry (Castro et al., 1999).

  • Aerobic Transformation of Piperidine Nitroxides : Research on the aerobic transformation of tetraethyl-substituted piperidine nitroxides, similar to this compound, has implications in biomedical applications like antioxidants and imaging. This study challenges the notion that rapid loss in paramagnetic character is due to reduction to hydroxylamine, suggesting instead a consequence of carbon backbone modification (Babic et al., 2020).

  • Nitroxides as Antioxidants and Anticancer Drugs : Piperidine nitroxides, including this compound derivatives, have been investigated for their antioxidative actions, which are crucial in combatting oxidative stress induced by anticancer drugs. They have potential applications in treating various cancers (Lewandowski & Gwoździński, 2017).

  • Inhibition of Plasmodium falciparum Protease : Piperidine derivatives have been reported for their pharmacological activities, including as inhibitors of aspartic protease of Plasmodium falciparum. This study discusses the synthesis and activity of nitrophenacyl derivatives of N-methyl-4-hydroxy piperidine, related to this compound (Saify et al., 2011).

Mechanism of Action

While the specific mechanism of action for “4-(4-Nitrophenoxy)piperidine” is not mentioned in the search results, piperine, a piperidine alkaloid, is known to have antioxidant, anti-inflammatory, anti-apoptotic, and bioavailability enhancing abilities . These properties may provide a framework for understanding the potential physiological effects of “this compound”.

Safety and Hazards

The safety information for “4-(4-Nitrophenoxy)piperidine” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

4-(4-nitrophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11/h1-4,11-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHDECSRUJTQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620080
Record name 4-(4-Nitrophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162402-39-3
Record name 4-(4-Nitrophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-nitrophenoxy)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate (3.10 mmol, 1 g) was dissolved in dichloromethane (10 mL). Trifluoroacetic acid (3 mL) was added and the reaction was stirred at room temperature for 30 minutes. The reaction mixture was concentrated under vacuum and purified by SCX chromatography to afford the title compound (600 mg). MS (ESI) m/z 223.3 [M+H]+
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10 mL
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3 mL
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Synthesis routes and methods II

Procedure details

3-p-methoxyphenyl-5(S)-[(4-p-nitrophenoxypiperidino)methyl]-2-oxazolidinone (hydrochloride), m.p. 250°-253°; [α]D =-32.7° (DMSO).
Name
3-p-methoxyphenyl-5(S)-[(4-p-nitrophenoxypiperidino)methyl]-2-oxazolidinone
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Synthesis routes and methods III

Procedure details

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CC(=O)N1CCC(Oc2ccc([N+](=O)[O-])cc2)CC1
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Synthesis routes and methods IV

Procedure details

A solution of 4-(4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (10.0 g, 31.02 mmol) in DCM (50 mL) was treated with TFA (50 mL) and stirred at ambient temperature for 2 hours. The solvent was removed under vacuum, the residue basified with NH4OH and extracted into DCM (3×). The combined extracts were washed with brine, dried over Na2SO4 and concentrated under vacuum to afford the title compound (7.81 g, quantitative yield) as a yellow residue. 1H NMR (300 MHz, CDCl3) δ 8.18 (m, 2H), 6.94 (m, 2H), 4.52 (m, 1H), 3.18 (m, 2H), 2.79 (m, 2H), 2.38 (br s, 1H), 2.05 (m, 2H), 1.72 (m, 2H). LCMS (m/z, Method A) ES+ 223.1 [M+1]+.
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10 g
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50 mL
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50 mL
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Synthesis routes and methods V

Procedure details

N-Boc-4-piperidinol (10 g, 50 mmol), 4-nitrophenol (7.0 g, 50 mmol) and triphenylphosphine (15.7 g, 60 mmol) were dissolved in dry tetrahydrofuran (150 mL), and cooled on the ice bath. Diisopropyl azodicarboxylate (11.8 mL, 60 mmol) was added slowly, and stirred for 2 days at room temperature. The solvent was distilled off under reduced pressure, diethyl ether was added, and the solid precipitate was filtered off. The filtrate was concentrated and the product was purified by silica gel column chromatography (hexane/ethyl acetate=6/1). Trifluoroacetic acid was added to the obtained residue and stirred at room temperature for 1 hour. After distillation under reduced pressure, 1N sodium hydroxide aqueous solution was added, and the mixture extracted with ethyl acetate. After drying with anhydrous sodium sulfate, the product was concentrated and dried to obtain the target substance (6.75 g, 61%).
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10 g
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7 g
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15.7 g
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150 mL
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ice
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11.8 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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